molecular formula C24H28N4O B11419818 N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-methylbenzamide

N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-methylbenzamide

Cat. No.: B11419818
M. Wt: 388.5 g/mol
InChI Key: XUHQFBIMOLWVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-methylbenzamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a tetrahydropyrazino[1,2-a]benzimidazole core, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-methylbenzamide typically involves multiple steps:

    Formation of the Tetrahydropyrazino[1,2-a]benzimidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexylamine or a similar reagent, which is reacted with the intermediate to form the cyclohexyl-substituted product.

    Attachment of the Methylbenzamide Moiety: This final step involves the reaction of the intermediate with 2-methylbenzoyl chloride or a similar reagent under conditions that promote amide bond formation, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Materials Science: Its unique structure may make it useful in the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a tool to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(3-methylphenoxy)acetamide
  • N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide

Uniqueness

N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-methylbenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct properties, such as enhanced binding affinity to certain targets or improved stability under specific conditions, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

N-(2-cyclohexyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)-2-methylbenzamide

InChI

InChI=1S/C24H28N4O/c1-17-7-5-6-10-20(17)24(29)25-18-11-12-22-21(15-18)26-23-16-27(13-14-28(22)23)19-8-3-2-4-9-19/h5-7,10-12,15,19H,2-4,8-9,13-14,16H2,1H3,(H,25,29)

InChI Key

XUHQFBIMOLWVNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N4CCN(CC4=N3)C5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.